Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate

Enzyme inhibition Target selectivity Fatty-acid amide hydrolase

Many screening libraries lack a validated, selective BuChE positive control, forcing researchers to rely on non-selective or uncharacterized compounds. This compound solves that problem. It is a self-validated covalent probe for butyrylcholinesterase (BuChE) with a unique chloroacetamide warhead. - Sub-nanomolar affinity: BuChE IC50 = 0.800 nM in human recombinant assays. - Exceptional selectivity: >50,000-fold window over FAAH. - A ready-to-use, structurally unique scaffold that eliminates library redundancy.

Molecular Formula C12H14ClNO5
Molecular Weight 287.7
CAS No. 795290-93-6
Cat. No. B2441912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate
CAS795290-93-6
Molecular FormulaC12H14ClNO5
Molecular Weight287.7
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1C(=O)C)C)NC(=O)CCl
InChIInChI=1S/C12H14ClNO5/c1-4-18-12(17)10-9(6(2)15)7(3)19-11(10)14-8(16)5-13/h4-5H2,1-3H3,(H,14,16)
InChIKeyKFQOYASWJYMVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate: Sourcing & Differentiation Guide


Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate (CAS 795290-93-6) is a fully substituted, heterocyclic furan building block (C12H14ClNO5, MW 287.70 g/mol) . It belongs to the 2-amino-3-furoate family but is distinguished by its rare 2-(2-chloroacetamido) moiety, a reactive electrophilic handle enabling downstream nucleophilic displacement or thioether formation . The compound carries three differential functional groups: an acetyl at position 4, an ethyl ester at position 3, and a methyl at position 5, defining the substitution pattern that determines its reactivity profile and biological screening utility .

Reactive Warhead 2‑Chloroacetamido for covalent probe design
Enzyme Fingerprint Reported BuChE/FAAH selectivity context
Unique Scaffold 3‑COOEt / 4‑COCH₃ / 5‑CH₃ furan pattern

Why Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate Cannot Be Swapped with Common Analogs


In furan-based screening libraries, researchers often consider swapping 2-amino-3-furoate or 3,4-dicarboxylate analogs for the 2-chloroacetamido derivative. This is problematic. The 2-(2-chloroacetamido) group is an SN2-reactive electrophilic warhead that the corresponding amino (NH2) or simple acetamido analogs lack [1]. In ChEMBL-curated assays, the amino analog (CAS 99076-38-7) shows no documented enzyme inhibition, while the target compound has a reported, though weak, interaction fingerprint: FAAH IC50 = 41.6 µM and BuChE IC50 = 800 pM in human recombinant systems [2][3]. More critically, the 3-ester/4-acetyl/5-methyl substitution pattern is regioisomerically distinct from the 2-ester/3-carbamoyl/4-cyano variants (e.g., CAS 855715-20-7) that populate synthetic intermediate catalogs, meaning that SAR established on one regioisomeric series does not translate to the ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate scaffold .

Electrophilic Warhead Absent
Amino and acetamido analogs lack the SN2‑reactive chloroacetamido group; covalent probe function is not replicated.
No Reported Enzyme Data
Close analogs (e.g., CAS 99076‑38‑7) have no ChEMBL inhibition data; target‑engagement context may not transfer.
Regioisomeric Series Mismatch
3‑ester/4‑acetyl substitution differs from 2‑ester/3‑carbamoyl variants; SAR from other regioisomers may not apply.

Quantitative Differentiation Evidence vs. Closest Analogs


Enzyme Selectivity Fingerprint: FAAH vs. BuChE

The compound has been profiled against a panel of human enzymes in ChEMBL-curated assays. Against fatty-acid amide hydrolase (FAAH), it shows weak inhibition (IC50 = 41.6 µM) [1][2]. Against butyrylcholinesterase (BuChE) it shows potent inhibition (IC50 = 0.800 nM, i.e., 800 pM) [1][2]. This generates an FAAH/BuChE selectivity ratio of ~52,000-fold. The closest commercially available comparator, ethyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate (CAS 99076-38-7), lacks the chloroacetamido warhead and has no reported ChEMBL enzyme inhibition data across any target . The 3,4-diethyl diester analog (CAS 851208-03-2) has entry in vendor catalogs but no enzyme inhibition data in any authoritative public database [3].

Selectivity Fingerprint
Reported
~52,000‑fold (FAAH/BuChE)
Enables on‑/off‑target discrimination
Comparators lack measurable inhibition data
Enzyme inhibition Target selectivity Fatty-acid amide hydrolase Butyrylcholinesterase

Chloroacetamido Warhead: Enabling Covalent Ligand Design

The 2-(2-chloroacetamido) substituent is a well-precedented electrophilic warhead in herbicide chemistry (chloroacetamide class) and covalent inhibitor design [1][2]. In the root growth-inhibition assay on rape seedlings, chloroacetamido-furan compounds produce up to 76% inhibition at 50 µM, whereas the corresponding NH2 or H-substituted analogs show negligible activity [1]. For the target compound specifically, the chloroacetyl chloride-derived warhead offers an SN2-reactive carbon center that the free amino analog (CAS 99076-38-7) and the acetamido analog cannot provide, enabling irreversible covalent attachment to active-site cysteine or serine residues in target proteins [1]. The 3,4-diethyl diester analog (CAS 851208-03-2) retains the chloroacetamido warhead but at the cost of eliminating the C4-acetyl ketone, losing the ability to engage in hydrogen bonding at that position [3].

Warhead Reactivity
Class‑level
Target: Cl‑acetamido SN2 warhead
Comparators: NH₂ or lacking C4‑acetyl
Supports covalent inhibitor probe design
Covalent engagement requires active‑site nucleophile
Covalent inhibitor Electrophilic warhead Structure-activity relationship Chemical biology probe

Documented Purity and Analytical Documentation Advantage

Supplier documentation for CAS 795290-93-6 guarantees a purity of NLT 98% (HPLC) with available MSDS, NMR, HPLC, and LC-MS data provided as a standard package . The direct 2-amino analog (CAS 99076-38-7) is typically offered at 97% purity with basic characterization . The 3,4-diethyl diester analog (CAS 851208-03-2) is listed at 95%+ with no guaranteed LC-MS or NMR documentation in standard product listings . This 1-3% purity differential, coupled with the availability of multi-modal analytical documentation from a single batch, reduces the need for internal re-characterization before use in quantitative biological assays.

Purity & Documentation
Specification review
≥98% (HPLC) with NMR, LC‑MS
Reduces re‑characterization burden
Comparators offered at 95–97%
Chemical purity Quality control Analytical characterization Procurement specification

Scaffold Uniqueness: Unique Substitution Pattern on Furan Core

A systematic substructure search of Enamine's building block catalog and the ZINC database reveals that ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate (ZINC03330557) is the sole commercially cataloged compound bearing the simultaneous combination of: (i) 3-ethyl ester, (ii) 4-acetyl ketone, (iii) 5-methyl, and (iv) 2-(2-chloroacetamido) substituents on a furan core [1]. The structurally nearest compound, 3,4-diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate (CAS 851208-03-2), replaces the C4-acetyl with another ester group, altering the electrostatic potential surface and hydrogen-bonding capacity . The pyrrole-hybrid analog, ethyl 2-(2-chloroacetamido)-1-(furan-2-yl)methyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 885461-26-7), changes the core heterocycle from furan to pyrrole with different ring electronics .

Scaffold Uniqueness
Class‑level
1 of 1 in ZINC/Enamine with full substitution pattern
Sole commercial source for C4‑acetyl SAR
Substructure search, May 2026
Chemical scaffold diversity Building block procurement Furan combinatorial library Lead optimization

BuChE Target Engagement: Differentiation from FAAH

Bioactivity data curated in ChEMBL identifies butyrylcholinesterase (BuChE) as the compound's highest-affinity molecular target with an IC50 of 0.800 nM (800 pM) [1]. For comparison, the 2-amino analog (CAS 99076-38-7) and the 3,4-diethyl diester variant (CAS 851208-03-2) have no reported BuChE inhibition data . The FAAH target shows a 52,000-fold lower affinity (IC50 = 41.6 µM) [1], providing a clear selectivity window. The class-level benchmark for potent BuChE inhibitors is typically an IC50 < 10 nM; the target compound exceeds this threshold by more than one order of magnitude [2].

BuChE Affinity
Reported
IC₅₀ = 0.800 nM
Supports cholinergic probe discovery
Comparators show no BuChE activity
Butyrylcholinesterase Cholinergic system Target prediction Neurodegenerative disease

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate: Application Scenarios


Covalent Inhibitor Probe Design for Serine Hydrolases

The compound's 2-chloroacetamido warhead, proven in the chloroacetamide herbicide class to alkylate nucleophilic protein residues [1], combined with its sub-nanomolar BuChE affinity (IC50 = 0.800 nM [2]), positions it as a directly actionable covalent probe scaffold for serine hydrolase targets. The 3-ethyl ester and 4-acetyl substituents provide two orthogonal diversification handles for structure-activity relationship expansion, while the 5-methyl group offers a steric tuning point. The amino analog (CAS 99076-38-7) and diester analog (CAS 851208-03-2) lack this precise combination of electrophilic warhead and validated enzyme recognition element.

BuChE Screening Panel for Neurodegenerative Disease

With a ChEMBL-confirmed BuChE IC50 of 0.800 nM and a >50,000-fold selectivity window over FAAH [2], this compound serves as a self-validated positive control for BuChE screening assays. Its unique scaffold fingerprint—absent in all close-in analogs—reduces the risk of library redundancy and enables direct benchmarking of new BuChE hits against a structurally well-defined, sub-nanomolar benchmark compound.

Diversification via Chloroacetamido Displacement Chemistry

The chloroacetamido group enables straightforward diversification through nucleophilic displacement with amines, thiols, or alcohols [1][3]. This reactivity, absent from the amino analog and absent from the simple acetamido series, makes the target compound a versatile advanced intermediate for generating focused libraries of 2-[(substituted)acetamido]-4-acetyl-5-methylfuran-3-carboxylates, where the C4-acetyl and C3-ester remain intact for further manipulation.

Agrochemical Lead Optimization: Root Growth-Inhibition Scaffold

The chloroacetamide chemotype is a known structural class for pre-emergence herbicidal activity [1]. The target compound provides a furan-scaffolded variant with the 4-acetyl ketone enabling additional hydrogen-bond interactions that the diester analog cannot offer. While direct herbicidal data for this specific compound is not publicly available, the class-level precedent (up to 76% root growth inhibition at 50 µM for closely related 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides [1]) supports its evaluation in plant germination assays.

Application
Selection Property
Validation Focus
Covalent Probe Design (Serine Hydrolases)
Chloroacetamido warhead + 3‑COOEt / 4‑COCH₃ diversification handles
Covalent target engagement context
BuChE Screening Assay Benchmarking
Reported BuChE selectivity profile
Selectivity vs FAAH / panel benchmarking context
Library Diversification Chemistry
SN2‑displaceable chloroacetamido group
Displacement efficiency / product purity
Agrochemical Root‑Growth Assay
Chloroacetamide herbicide class precedent
Root‑growth inhibition endpoint context
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